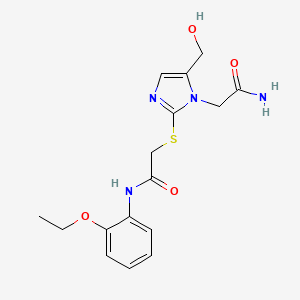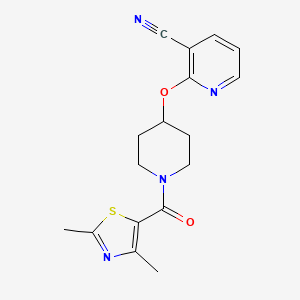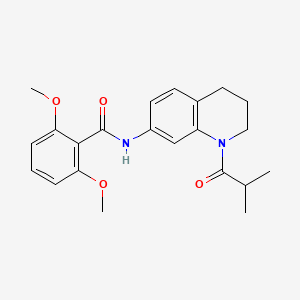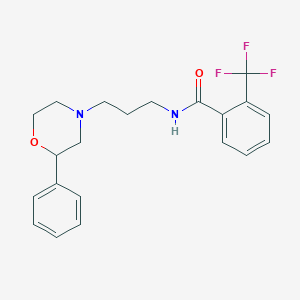
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile, also known as 4-Fluoro-2-piperazin-1-ylacetonitrile, is a versatile and important compound in the field of medicinal chemistry and drug discovery. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active molecules. It is also used as a starting material in the synthesis of many other compounds. This compound has a wide range of applications, including drug discovery, medicinal chemistry, and chemical synthesis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Analysis
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile is a compound with notable relevance in chemical synthesis, serving as a precursor or intermediate in the production of various pharmacologically active molecules. For instance, it is involved in the Fe-catalyzed synthesis of flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. This synthesis method highlights the compound's role in generating both E and Z isomers of 1[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1yl)piperazine through reactions involving Wittig reaction and column chromatography for isomers separation (Shakhmaev, Sunagatullina, & Zorin, 2016). Moreover, an assay method for a new CVS disorder agent, showcasing the compound's potential in developing anti-ischemic and anti-hypertensive agents, utilizes high-performance liquid chromatographic techniques for quality control and stability studies (Dwivedi, Saxena, Saxena, & Singh, 2003).
Antibacterial Applications
The compound's derivatives have been explored for antibacterial properties. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives demonstrated significant antibacterial activities against various pathogens, indicating the compound's structural framework can be modified for enhanced antimicrobial effects (Wu Qi, 2014).
Medicinal Chemistry
In medicinal chemistry, the compound and its derivatives are pivotal in synthesizing compounds with potential neuroprotective or neuromodulatory effects. Synthesis and docking studies of 1-(2- fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole indicate its importance in creating molecules with significant activity profiles, underscoring the compound's role in drug discovery processes targeting central nervous system disorders (Balaraju, Kalyani, & Laxminarayana, 2019).
Supramolecular Chemistry
The compound's derivatives also find applications in supramolecular chemistry, where they are used to study crystal structures and hydrogen bonding patterns. Such investigations provide insights into the structural requirements for the formation of stable complexes and frameworks, which are crucial in the design of new materials and drugs (Shivaprakash, Chandrasekara Reddy, & Jasinski, 2014).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCPUKJSYSOSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)

![8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2818767.png)






![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)
![N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2818783.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine](/img/structure/B2818784.png)
